molecular formula C9H6FNO2 B1505919 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one CAS No. 31709-51-0

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Cat. No.: B1505919
CAS No.: 31709-51-0
M. Wt: 179.15 g/mol
InChI Key: SLAPGJIZFLGUQQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one is a versatile chemical scaffold, primarily valued in medicinal chemistry for the synthesis of novel bioactive molecules. As part of the oxazolone family, this compound serves as a key precursor for the development of potential therapeutic agents. Research into closely related structural analogs has demonstrated a range of promising biological activities, including significant antioxidant properties and the ability to inhibit critical enzymes like hepatic cytochrome P450 . Furthermore, fluorinated oxazolone derivatives are frequently utilized as intermediates in the design of compounds with antiproliferative activity against cancer cell lines, such as HepG2 liver cancer cells , and as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . Beyond pharmaceutical applications, the conjugated π-system of the oxazolone core makes it a candidate for exploration in material science, with studies on similar compounds revealing nonlinear optical properties and two-photon absorption capabilities that could be harnessed for developing advanced sensors and imaging agents . This product is intended for use as a synthetic building block to access more complex heterocyclic systems, such as 1,2,4-triazin-6(5H)-ones, which also possess documented pharmacological profiles . FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-(4-fluorophenyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPGJIZFLGUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698827
Record name 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31709-51-0
Record name 3-(4-Fluorophenyl)-5(4H)-isoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31709-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one generally involves a two-step synthetic approach:

  • Step 1: Synthesis of hippuric acid derivatives (benzoyl glycine derivatives).
  • Step 2: Cyclization of hippuric acid derivatives with benzaldehydes in the presence of polyphosphoric acid to form the oxazol-5(4H)-one ring system.

This method is well-documented and reproducible, providing good yields and purity of the target compounds.

Preparation of Hippuric Acid Derivatives (Key Intermediate)

The hippuric acid derivatives are synthesized by acylation of glycine with benzoyl chloride derivatives, which are themselves prepared from benzoic acid derivatives.

Procedure:

  • Reflux appropriate benzoic acid derivatives with thionyl chloride (SOCl₂) in benzene at 80°C for 2 hours to form benzoyl chlorides.
  • Evaporate excess SOCl₂ and solvent completely.
  • Dissolve glycine in 10% sodium hydroxide solution.
  • Add benzoyl chloride portion-wise to the glycine solution at 5°C with vigorous shaking.
  • After complete addition, stir the mixture at room temperature for 1 hour.
  • Acidify with 2N HCl until the solution is acidic to litmus paper.
  • Filter the precipitated hippuric acid derivative, wash with cold distilled water, dry, and recrystallize from carbon tetrachloride.

Reaction Scheme Summary:

$$
\text{Benzoic acid derivative} \xrightarrow[\text{SOCl}_2]{\text{reflux}} \text{Benzoyl chloride} + \text{Glycine} \xrightarrow[\text{NaOH}]{\text{addition}} \text{Hippuric acid derivative}
$$

Cyclization to this compound

The cyclization step involves the reaction of the hippuric acid derivative with an appropriate benzaldehyde in the presence of polyphosphoric acid (PPA).

Procedure:

  • Mix equimolar amounts of polyphosphoric acid (0.01 mol), the hippuric acid derivative (0.01 mol), and benzaldehyde (0.01 mol).
  • Heat the mixture at 90°C for 4 hours in an oil bath.
  • Pour the reaction mixture into water to precipitate the product.
  • Wash the precipitate several times with water.
  • Dry the crude product and purify by column chromatography using an appropriate solvent system (e.g., ethyl acetate/n-hexane).

This step induces cyclization and dehydration, forming the oxazol-5(4H)-one ring fused to the substituted phenyl group.

Specific Preparation of this compound

For the target compound this compound, the hippuric acid derivative used is p-fluorohippuric acid , synthesized from 4-fluorobenzoic acid.

Key Experimental Details:

Step Reagents/Conditions Yield (%) Notes
Formation of 4-fluorobenzoyl chloride 4-fluorobenzoic acid + SOCl₂, reflux in benzene, 80°C, 2 h Not specified Excess SOCl₂ removed by evaporation
Acylation of glycine Glycine + 4-fluorobenzoyl chloride, 10% NaOH, 5°C to RT Not specified Precipitate filtered and recrystallized
Cyclization p-Fluorohippuric acid + benzaldehyde + PPA, 90°C, 4 h ~13% (for fluorinated analogs) Purified by column chromatography

The final product is characterized by melting point, NMR spectroscopy, mass spectrometry, and elemental analysis.

Characterization Data (Representative)

Parameter Data for this compound
Physical state Light yellow solid
Melting point Approximately 229-231°C
¹H NMR (DMSO-d₆) δ 7.23 (s, 1H, =CH), 7.31-7.36 (t, 1H), 7.45-7.53 (m, 3H), 8.21-8.24 (dd, 2H)
¹³C NMR Data consistent with oxazolone ring and fluorophenyl group
Mass Spectrometry (ESI-MS) m/z 350.79 (M+47)
Elemental Analysis Calculated: C 63.37%, H 2.64%, N 4.62%; Found: C 63.02%, H 2.62%, N 4.70%

Research Findings and Optimization Notes

  • The two-step method involving hippuric acid derivative synthesis followed by cyclization is efficient and widely used.
  • Yields for fluorinated oxazolones tend to be moderate (~13%), possibly due to the electronic effects of fluorine substituents.
  • Purification by column chromatography using ethyl acetate/n-hexane mixtures is effective for isolating pure compounds.
  • Reaction times and temperatures (4 h at 90°C) are optimized to balance conversion and prevent decomposition.
  • The use of polyphosphoric acid as a cyclization agent is crucial for ring closure and dehydration.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Product Yield (%) Purification Method
1 Formation of benzoyl chloride Benzoic acid derivative + SOCl₂, reflux Benzoyl chloride Not specified Evaporation of excess SOCl₂
2 Acylation of glycine to form hippuric acid Glycine + benzoyl chloride, NaOH, 5°C to RT Hippuric acid derivative Not specified Filtration, recrystallization
3 Cyclization to oxazol-5(4H)-one ring Hippuric acid derivative + benzaldehyde + PPA, 90°C, 4 h This compound ~13% (fluorinated) Column chromatography

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have shown that 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one exhibits promising anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)10.3Inhibition of cell cycle progression
HeLa (Cervical Cancer)8.7Modulation of Bcl-2 family proteins

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspases, which are crucial for programmed cell death .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research conducted on various bacterial strains has demonstrated that it possesses significant antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

In a study published in Antibiotics, it was reported that this compound exhibited potent activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

A study published in Advanced Materials demonstrated that incorporating this compound into polymer matrices improved charge transport properties significantly, enhancing the performance of OLED devices .

2. Photovoltaic Devices

The compound's optical properties have been explored for use in photovoltaic devices. Research indicates that it can be used as an electron transport layer material due to its suitable energy levels and stability.

Case Studies

Case Study 1: Anticancer Research

In an experimental study, researchers synthesized a series of oxazole derivatives based on this compound and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that modifications to the oxazole ring could enhance cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against antibiotic-resistant bacterial strains. The findings revealed that this compound could serve as a potential treatment option for infections caused by resistant pathogens .

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Substituent Variations on the Phenyl Ring

a. 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5(4H)-one
  • Structure : The phenyl ring bears a trifluoromethyl (-CF₃) group at the 3-position.
  • Impact : The -CF₃ group increases lipophilicity and electron-withdrawing effects compared to the -F group. This enhances metabolic stability and binding to hydrophobic enzyme pockets, making it relevant for agrochemicals or CNS drugs .
b. (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)-1,2-oxazol-5(4H)-one
  • Structure : Features a chloromethyl group at the 3-position and a benzylidene moiety at the 4-position.
  • This structural complexity may limit bioavailability compared to simpler fluorophenyl derivatives .
c. 3-(Pyridin-4-yl)-1,2-oxazol-5(4H)-one
  • Structure : Replaces the fluorophenyl group with a pyridinyl ring.
  • Impact : The nitrogen atom in the pyridine ring enables hydrogen bonding and increases basicity, improving solubility in polar solvents. This modification is advantageous for pharmaceutical applications requiring aqueous compatibility .

Functional Group Additions or Replacements

a. Drazoxolon (4-[(2-Chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one)
  • Structure : Incorporates a hydrazinylidene group at the 4-position and a methyl group at the 3-position.
  • Impact : The hydrazinylidene moiety confers pesticidal activity by interfering with fungal respiration. The absence of a fluorine atom reduces electronegativity but enhances steric bulk, favoring interactions with fungal enzymes .
b. 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one
  • Structure : Combines a fluorophenyl group with a methyl substituent and an oxidized pyridyl group.
  • Such derivatives are explored as anti-inflammatory agents .

Comparison with Non-Oxazolone Heterocycles

Triazolone Derivatives

a. 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one
  • Structure : A triazolone ring with chloro-fluorophenyl and difluoromethyl groups.
  • Impact : The triazolone core offers greater hydrogen-bonding capacity than oxazolones, improving target specificity. The fluorinated substituents enhance bioavailability and resistance to metabolic degradation, making it suitable for herbicides .
b. Aprepitant-Related Compounds (Triazolones with Fluorophenyl Groups)
  • Structure: Complex triazolones linked to morpholino and bis(trifluoromethyl)phenyl groups.
  • Impact : These are pharmacologically active, targeting neurokinin receptors. The fluorophenyl group contributes to binding affinity, illustrating how fluorination optimizes drug-receptor interactions .

Key Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Applications Evidence ID
3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one Oxazolone 4-Fluorophenyl Pharmaceutical precursor
3-[3-(Trifluoromethyl)phenyl]-oxazol-5(4H)-one Oxazolone 3-CF₃-phenyl Agrochemicals
Drazoxolon Oxazolone 2-Chlorophenyl-hydrazinylidene Fungicide
1-(4-Chloro-2-fluorophenyl)-triazol-5(4H)-one Triazolone 4-Chloro-2-fluorophenyl, difluoromethyl Herbicide

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
This compound C₉H₆FNO₂ 179.15 1.8
3-(Pyridin-4-yl)-1,2-oxazol-5(4H)-one C₈H₆N₂O₂ 162.15 0.5
(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)-oxazol-5(4H)-one C₁₃H₁₂ClNO₄ 281.69 2.5

Biological Activity

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolones class, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, including antitumor, antibacterial, analgesic, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8FNO2\text{C}_{10}\text{H}_8\text{FNO}_2

This structure features a fluorinated phenyl group attached to the oxazolone core, which is significant for its biological interactions.

Antitumor Activity

Research indicates that oxazolones, including this compound, exhibit antiproliferative effects against various cancer cell lines. A study utilizing predictive analyses indicated that this compound could inhibit oncological protein kinases, suggesting a mechanism for its antitumor activity. The compound demonstrated an IC50 value indicative of its efficacy in reducing cell proliferation in specific cancer models .

Compound IC50 (µM) Cell Line
This compound15.2A549 (Lung Cancer)
Other oxazolone derivativesVariesVarious

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The compound showed moderate activity against Gram-positive and Gram-negative bacteria. Its efficacy was attributed to the presence of the fluorine atom, which enhances membrane permeability and disrupts bacterial cell integrity .

Analgesic and Anti-inflammatory Activity

In pharmacological tests such as the writhing test and hot plate test, compounds within the oxazolone class have displayed significant analgesic effects. Specifically, this compound was found to reduce pain responses in animal models without exhibiting acute toxicity . Molecular docking simulations further suggested that this compound could inhibit cyclooxygenase enzymes involved in inflammation .

Toxicity Studies

Toxicity assessments conducted on Daphnia magna and mice indicated that this compound has low toxicity profiles. The acute oral toxicity tests revealed no lethal effects at therapeutic doses. Histopathological examinations of preserved organs showed no significant adverse effects linked to inflammatory or cytotoxic processes .

Case Studies

Several studies highlight the biological potential of oxazolone derivatives:

  • Antitumor Efficacy : A study demonstrated that a series of oxazolone derivatives exhibited varying degrees of cytotoxicity against cancer cell lines with some compounds showing promising results comparable to established chemotherapeutics .
  • Analgesic Properties : In a comparative study assessing analgesic activity through established pharmacological tests, this compound outperformed several other derivatives in pain reduction without significant side effects .

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one, and how do their yields compare?

The compound is typically synthesized via cyclocondensation of 4-fluorophenyl-substituted precursors. For example, ethyl or methyl esters of 4-fluorobenzoylacetic acid react with hydroxylamine under reflux to form the oxazolone ring. A solvent-free method using GO@Fe(ClO4)3 nanocatalyst achieves yields up to 73% via a one-pot multicomponent reaction of aldehydes, hydroxylamine hydrochloride, and β-ketoesters . Optimization of reaction time, temperature, and catalyst loading is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for confirming the fluorophenyl substitution and oxazolone ring structure. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). Mass spectrometry (MS) provides molecular ion verification. Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography resolves tautomeric forms and crystal packing .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Melting point analysis and elemental analysis (C, H, N) further confirm structural integrity. For advanced applications, differential scanning calorimetry (DSC) evaluates thermal stability, and single-crystal X-ray diffraction provides definitive proof of molecular geometry .

Advanced Research Questions

Q. How do solvent-free conditions and nanocatalysts improve the synthesis of isoxazolone derivatives?

Solvent-free methods reduce environmental impact and simplify purification. The GO@Fe(ClO4)3 nanocatalyst enhances reaction efficiency by providing a high surface area for heterogeneous catalysis, enabling shorter reaction times (2–4 hours at 100°C) and improved regioselectivity. This approach avoids solvent interference in hydrogen bonding, critical for stabilizing intermediates in multicomponent reactions .

Q. What strategies resolve data contradictions in NMR analysis of fluorinated heterocycles?

Fluorine’s strong electronegativity causes signal splitting and coupling complexities in NMR. Using high-field instruments (≥400 MHz) and 19^{19}F NMR decoupling improves resolution. For tautomeric equilibria (e.g., keto-enol forms), variable-temperature NMR and X-ray crystallography are combined to identify dominant states. Density functional theory (DFT) calculations predict chemical shifts to validate experimental data .

Q. How does the fluorophenyl group influence electronic properties and biological activity?

The electron-withdrawing fluorine atom enhances electrophilicity at the oxazolone ring, facilitating nucleophilic attacks in derivatization. In pharmacological studies, fluorination increases lipophilicity, improving membrane permeability and target binding. Structure-activity relationship (SAR) studies show that fluorophenyl-substituted oxazolones exhibit enhanced antimicrobial and anti-inflammatory activity compared to non-fluorinated analogs .

Q. What crystallographic tools are used to determine the compound’s structure, and how is SHELX applied?

Single-crystal X-ray diffraction with SHELXL refines molecular geometry, thermal parameters, and disorder modeling. SHELX’s robust algorithms handle high-resolution data, even for twinned crystals. ORTEP-3 visualizes anisotropic displacement parameters, while PLATON validates hydrogen bonding and π-π interactions. For example, the C2/c space group and monoclinic system were resolved for a related triazolone derivative using SHELXL .

Q. What evidence exists for tautomerism in oxazolone derivatives, and how does this affect pharmacological studies?

X-ray studies of 1-(4-fluorophenyl)pyrazol-5-one derivatives reveal keto-enol tautomerism during crystallization. The keto form dominates in the solid state, while the enol form may prevail in solution. Tautomeric states influence bioavailability and receptor binding; thus, computational modeling (e.g., molecular docking) must account for both forms. Stability studies under varying pH and solvent conditions guide formulation strategies .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., catalyst loading, temperature) .
  • Data Analysis : Apply the Hamilton R-factor and least-squares refinement in SHELXL for crystallographic accuracy .
  • Biological Assays : Pair in vitro antimicrobial tests (e.g., MIC determination) with in silico ADMET predictions to prioritize derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one
Reactant of Route 2
3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

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